molecular formula C24H22BrFN4O2 B11270961 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one

Cat. No.: B11270961
M. Wt: 497.4 g/mol
InChI Key: VJPFXZHWWGTUDA-UHFFFAOYSA-N
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Description

3-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of quinolone derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of multiple functional groups, including a bromophenyl, oxadiazole, and piperidinyl moiety, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE typically involves a multi-step process:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Quinolone core synthesis: The quinolone core can be synthesized via a condensation reaction between an aniline derivative and a β-ketoester, followed by cyclization.

    Piperidinyl substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or organolithium compounds are often employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the piperidinyl group can enhance its binding affinity and selectivity. The oxadiazole ring may contribute to its stability and bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE
  • 3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE

Uniqueness

The unique combination of the bromophenyl, oxadiazole, and piperidinyl groups in 3-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE contributes to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H22BrFN4O2

Molecular Weight

497.4 g/mol

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one

InChI

InChI=1S/C24H22BrFN4O2/c1-2-29-14-18(24-27-23(28-32-24)15-7-6-8-16(25)11-15)22(31)17-12-19(26)21(13-20(17)29)30-9-4-3-5-10-30/h6-8,11-14H,2-5,9-10H2,1H3

InChI Key

VJPFXZHWWGTUDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)Br

Origin of Product

United States

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